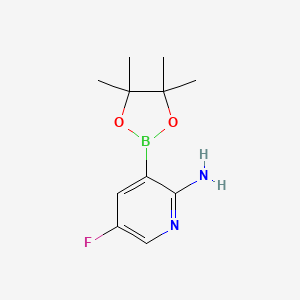
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a fluorinated pyridine derivative that contains a boronic acid ester group. This compound is of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Ester Formation: The compound can be synthesized by reacting 5-fluoropyridin-2-amine with a boronic acid ester precursor under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Halogenation and Subsequent Boronic Acid Ester Formation: Another approach involves halogenating pyridin-2-amine followed by a boronic acid ester formation using a boronic acid derivative and a suitable coupling agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic acid ester with an aryl or vinyl halide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding pyridine N-oxide or reduction to produce the corresponding amine.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., water/ethanol mixture).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or vinyl pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Reduced amines.
Substitution Reactions: Substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, it is used as a probe or intermediate in the study of biological systems and pathways. Its fluorine atom can be useful in fluorescence imaging and tracking.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: In the chemical industry, it is used in the production of various fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale synthesis processes.
Mecanismo De Acción
The mechanism by which 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The boronic acid ester group facilitates the formation of these bonds through the formation of a transient boronic acid intermediate.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The compound targets electrophilic carbon atoms in aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound interacts with oxidizing or reducing agents to form various oxidation states of pyridine.
Substitution Reactions: The compound undergoes nucleophilic or electrophilic substitution reactions at the fluorine atom or other positions on the pyridine ring.
Comparación Con Compuestos Similares
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but lacks the amine group.
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile: This compound contains a nitrile group instead of an amine group.
Uniqueness: 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is unique due to its combination of a fluorine atom, boronic acid ester group, and amine group. This combination provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONKGQUKBKRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
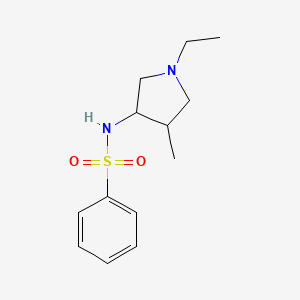
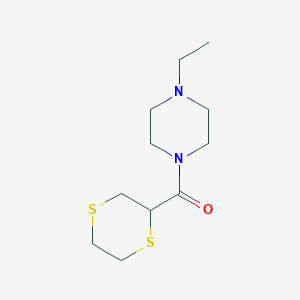
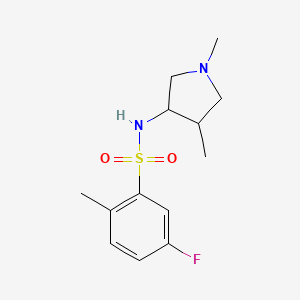
![3-[4-[(2-Hydroxyphenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7599545.png)
![1-[4-(1-But-2-ynyl-4-methylpyrrolidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7599548.png)
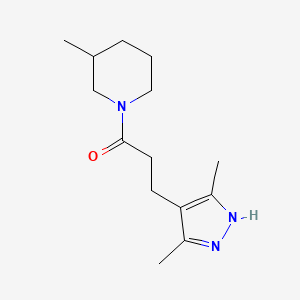
![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)quinoxaline](/img/structure/B7599582.png)
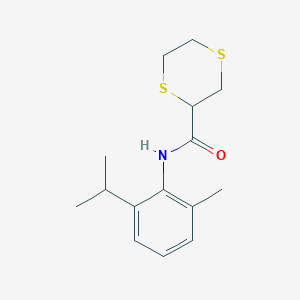
![4-[[3-(4-Methylpyrazol-1-yl)azetidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7599595.png)
![1-[1-[(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]piperidin-4-yl]-3-methylimidazolidin-2-one](/img/structure/B7599602.png)
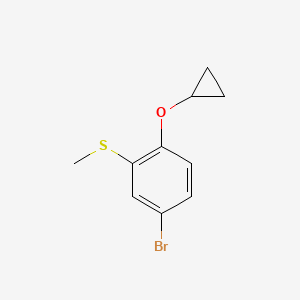
![4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B7599616.png)
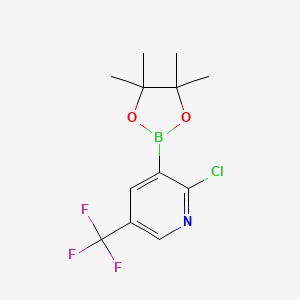
![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7599625.png)
